Methyl 5-bromo-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Overview
Description
“Methyl 5-bromo-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate” is a chemical compound with the CAS Number: 178876-86-3 . It has a molecular weight of 232.03 . The IUPAC name for this compound is methyl 5-bromo-6-hydroxy-2-pyridinecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6BrNO3/c1-12-7(11)5-3-2-4(8)6(10)9-5/h2-3H,1H3,(H,9,10)
. This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a high gastrointestinal absorption and is BBB permeant . The compound is not a substrate for P-gp and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -6.88 cm/s . The compound has a Log Po/w (iLOGP) of 1.79 .
Scientific Research Applications
Synthesis and Chemical Properties
Methyl 5-bromo-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate and its derivatives have been a subject of interest in the field of chemical synthesis. One study demonstrated the solvent and copper ion-induced synthesis of novel compounds, including pyridyl-pyrazole derivatives. These compounds displayed selective cytotoxicity against various tumor cell lines without affecting normal human liver cells, highlighting their potential in cancer research (Huang et al., 2017).
Biological and Pharmacological Activity
Research has explored the biological activities of compounds related to Methyl 5-bromo-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate. For instance, the synthesis of various 6-oxo-pyridine-3-carboxamide derivatives and their evaluation as antibacterial and antifungal agents were documented. Some derivatives displayed broad-spectrum antibacterial activity and were comparable to established drugs like Ampicillin and Gentamicin (El-Sehrawi et al., 2015).
Application in Synthesis of Diverse Compounds
The molecule has been used in the synthesis of diverse compounds with potential applications. A study described the diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides, highlighting the versatility of this class of compounds in chemical synthesis (Baškovč et al., 2012).
Advanced Synthesis Techniques
Innovative techniques like microwave-assisted synthesis have been employed for compounds related to Methyl 5-bromo-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate. This approach offers higher yields and shorter reaction times compared to conventional methods, as demonstrated in the synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines (Youssef et al., 2012).
Safety And Hazards
properties
IUPAC Name |
methyl 5-bromo-1-methyl-6-oxopyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-10-4-5(8(12)13-2)3-6(9)7(10)11/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLUXWOAEKUQRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50731610 | |
Record name | Methyl 5-bromo-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50731610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate | |
CAS RN |
153888-47-2 | |
Record name | Methyl 5-bromo-1,6-dihydro-1-methyl-6-oxo-3-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=153888-47-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-bromo-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50731610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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